molecular formula C6H4N2S B1283406 3-Sulfanylpyridine-2-carbonitrile CAS No. 53636-41-2

3-Sulfanylpyridine-2-carbonitrile

Cat. No. B1283406
CAS RN: 53636-41-2
M. Wt: 136.18 g/mol
InChI Key: LCKLLBKKFAFFKN-UHFFFAOYSA-N
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Description

3-Sulfanylpyridine-2-carbonitrile is a heterocyclic compound that features both a pyridine ring and a sulfanyl (thiol) group attached to a carbonitrile moiety. This structure is a key intermediate in the synthesis of various biologically active compounds and serves as a 'privileged scaffold' due to its potential therapeutic applications .

Synthesis Analysis

The synthesis of related 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines has been achieved through a one-pot synthesis involving the condensation of aldehyde, malononitrile, and thiol using diethylamine as a catalyst at ambient temperature . This method is noted for its simplicity, economy, and environmental friendliness, qualifying it as a "green synthesis." Another approach involves the reaction of 2-acyl-1,1,3,3-tetracyanopropenides with thiols in DMSO containing dimsyl sodium . Additionally, a microwave-assisted method has been developed for the synthesis of related compounds by treating 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines with cyclohexanone in the presence of anhydrous aluminium chloride under controlled microwave irradiation .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with density functional theory (DFT) . These studies have provided detailed insights into the optimized geometric parameters, vibrational frequencies, and molecular energy values, which are in good agreement with experimental data.

Chemical Reactions Analysis

The sulfanyl group in these compounds can participate in various chemical reactions, including native chemical ligation in peptide/protein synthesis . The presence of the sulfanyl group and carbonitrile moiety offers multiple sites for electrophilic attack, which can be exploited in the design of chemotherapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been explored through spectroscopic and computational methods. The HOMO-LUMO analysis and molecular electrostatic potential (MEP) plots indicate regions of electrophilic and nucleophilic reactivity . The nonlinear optical properties and potential energy scans provide additional information on the electronic characteristics and conformational preferences of these molecules .

Relevant Case Studies

Several case studies have demonstrated the utility of these compounds in biological applications. For instance, a library of 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine moiety showed significant antibacterial activity and cytotoxic activity against tumor cells . These findings highlight the potential of 3-Sulfanylpyridine-2-carbonitrile derivatives as starting points for the development of new chemotherapeutic agents.

Scientific Research Applications

Synthesis and Medicinal Applications

3-Sulfanylpyridine-2-carbonitrile derivatives have gained considerable interest due to their wide range of pharmaceutical, biological, and medicinal applications. These compounds serve as a ‘privileged scaffold’ due to their potential therapeutic applications, as demonstrated by Grigor’ev et al. (2015) in their synthesis of novel 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines (Grigor’ev et al., 2015). Akhmadiev et al. (2021) reviewed the synthesis of these scaffolds and their derivatives, widely used in creating biologically active compounds (Akhmadiev et al., 2021).

Catalytic Synthesis

Banerjee and Sereda (2009) demonstrated a one-step synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines using silica nanoparticle as a catalyst, highlighting the mild and environmentally friendly nature of this process (Banerjee & Sereda, 2009). Similarly, Zolfigol et al. (2017) synthesized derivatives of this compound using a novel nanostructured molten salt catalyst, showcasing a methodology characterized by mildness, ease of separation, good yields, and short reaction times (Zolfigol et al., 2017).

Spectroscopic Analysis and Molecular Docking

Alzoman et al. (2015) carried out a comprehensive spectroscopic analysis of a derivative compound, providing insights into its potential as a chemotherapeutic agent through molecular docking studies (Alzoman et al., 2015).

Synthesis for Green Chemistry

Desai et al. (2014) described a simple, economical, and environmentally benign protocol for synthesizing these compounds, emphasizing their relevance in green chemistry (Desai et al., 2014).

Future Directions

The future directions in the research of 3-Sulfanylpyridine-2-carbonitrile and its derivatives involve simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

3-sulfanylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLLBKKFAFFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569060
Record name 3-Sulfanylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfanylpyridine-2-carbonitrile

CAS RN

53636-41-2
Record name 3-Sulfanylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-cyanopyridine (2.50 g, 18.05 mmol), and sodium thiomethoxide (3.60 g, 51.40 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at 140° C. overnight. The reaction mixture was cooled to 0° C. and quenched with 50% aqueous HCl. A light brown precipitate formed and the reaction was cooled for 1 h while stirring. The light brown solid was collected by vacuum filtration and dried under reduced pressure overnight to provide 3-mercaptopicolinonitrile (1.05 g). The crude product was used carried forward without further purification. MW=136 confirmed by LC-MS, tr=1.85 min (Method E) MH+=137.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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